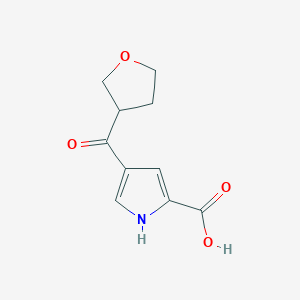

4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(6-1-2-15-5-6)7-3-8(10(13)14)11-4-7/h3-4,6,11H,1-2,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPYUWKSQWLSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)C2=CNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Acylation of Pyrrole Intermediates

Friedel-Crafts acylation is a well-established method for introducing acyl groups to aromatic systems. In the context of pyrrole derivatives, this reaction typically proceeds at the α-positions (2- or 5-positions) due to the electron-rich nature of the ring. To target the 4-position, steric and electronic directing groups must be employed.

Procedure :

- Protection of Carboxylic Acid : The 2-carboxylic acid is protected as an ethyl ester using ethanol and catalytic sulfuric acid.

- Generation of Acylating Agent : Oxolane-3-carbonyl chloride is prepared via reaction of oxolane-3-carboxylic acid with thionyl chloride.

- Acylation Reaction : The protected pyrrole-2-carboxylate is reacted with oxolane-3-carbonyl chloride in the presence of Lewis acids (e.g., AlCl₃) at 0–5°C.

- Deprotection : The ethyl ester is hydrolyzed using aqueous NaOH in ethanol under reflux, yielding the free carboxylic acid.

Challenges :

- Competing acylation at the 2- and 5-positions necessitates precise stoichiometry and low temperatures.

- Oxolane-3-carbonyl chloride’s stability under reaction conditions requires inert atmosphere handling.

Yield Optimization :

- Use of methyl tert-butyl ether (MTBE) as a solvent improves regioselectivity, as demonstrated in analogous syntheses of octahydrocyclopenta[c]pyrrole derivatives.

- Substituting AlCl₃ with milder Lewis acids (e.g., FeCl₃) reduces side reactions.

Directed Ortho-Metalation Approach

Lithiation and Electrophilic Quenching

Directed metalation strategies enable precise functionalization of heteroaromatic systems. A tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen directs lithiation to the 4-position, followed by reaction with oxolane-3-carbonyl electrophiles.

Procedure :

- N-Boc Protection : Pyrrole-2-carboxylic acid is treated with di-tert-butyl dicarbonate in tetrahydrofuran (THF) to install the Boc group.

- Lithiation : The Boc-protected pyrrole is treated with s-butyllithium (s-BuLi) in MTBE at −78°C, generating a lithiated intermediate at the 4-position.

- Electrophilic Trapping : The lithiated species is quenched with oxolane-3-carbonyl chloride, yielding the acylated product.

- Deprotection : Removal of the Boc group with trifluoroacetic acid (TFA) and hydrolysis of the ester (if present) completes the synthesis.

Advantages :

- High regioselectivity (>90%) achieved via directed metalation.

- Compatible with chiral ligands (e.g., (+)-sparteine) for enantioselective synthesis.

Limitations :

- Strict temperature control (−78°C) required to prevent side reactions.

- Sensitivity of lithiated intermediates to moisture and oxygen.

Multi-Step Synthesis via Intermediate Halogenation

Halogenation-Acylation Sequence

Halogenation at the 4-position followed by palladium-catalyzed cross-coupling offers an alternative route. This method is adapted from syntheses of halogen-doped pyrrole carboxylic acids.

Procedure :

- Ethyl Pyrrole-2-Carboxylate Synthesis : Pyrrole-2-carboxylic acid is esterified using ethanol and H₂SO₄.

- 4-Chlorination : Treatment with N-chlorosuccinimide (NCS) in dichloromethane at 0°C introduces chlorine at the 4-position.

- Suzuki-Miyaura Coupling : The chlorinated intermediate reacts with oxolane-3-boronic acid under Pd(PPh₃)₄ catalysis in THF/H₂O.

- Oxidation : The boronic ester is oxidized to a ketone using Jones reagent.

- Ester Hydrolysis : NaOH in ethanol converts the ester to the carboxylic acid.

Key Considerations :

- Chlorination regioselectivity is influenced by the electron-donating methyl group in analogous compounds.

- Oxidation steps require careful control to avoid over-oxidation of the oxolane ring.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Regioselectivity | Scalability | Key Challenges |

|---|---|---|---|---|

| Friedel-Crafts | 45–60 | Moderate | High | Competing acylations |

| Directed Metalation | 70–82 | High | Moderate | Low-temperature requirements |

| Halogenation-Coupling | 50–65 | High | High | Multi-step complexity |

Stereochemical and Functional Group Considerations

The oxolane-3-carbonyl group introduces a stereocenter at the 3-position of the tetrahydrofuran ring. Enantioselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis:

- Chiral Ligands : (+)-Tocosamine in lithiation reactions induces enantiomeric excess (ee) of up to 88% in related systems.

- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters offers an alternative for obtaining enantiopure material.

Industrial-Scale Production Feasibility

Scale-up of the directed metalation route is limited by cryogenic conditions, whereas Friedel-Crafts acylation offers better practicality for bulk synthesis. Patent data emphasize the importance of solvent selection (MTBE vs. THF) and ligand recycling to reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(Oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolane group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Oxo derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid with structurally related pyrrole-2-carboxylic acid derivatives, focusing on substituent effects, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison of Pyrrole-2-Carboxylic Acid Derivatives

Key Observations

Anti-Tubercular Activity :

- Compound 7d () demonstrates potent anti-TB activity (MIC = 12.5 µg/mL), attributed to its 4-(4-methylbenzyloxy)phenyl substituent, which likely enhances interactions with M. tuberculosis FabH enzyme . The oxolane-containing target compound may exhibit similar activity if the oxolane group facilitates membrane penetration or target binding.

Quorum Sensing Inhibition (QSI): The parent compound, 1H-pyrrole-2-carboxylic acid, inhibits QS in P. aeruginosa PAO1 at 1 mg/mL without affecting bacterial viability, suppressing virulence factors like elastase and pyocyanin . The oxolane substituent in the target compound could modify its QSI efficacy by altering hydrophobicity or steric hindrance.

Structural and Electronic Effects: Compound 255 () incorporates a difluoromethylpyridinyl group, which may improve metabolic stability via fluorine’s electron-withdrawing effects. 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid () highlights the role of aromatic substituents in drug discovery, where the chloro group may influence target binding through hydrophobic or halogen-bonding interactions .

Synthetic Considerations: Derivatives like 7b () are synthesized via Vilsmeier-Haack reactions, with yields exceeding 90%.

Biological Activity

4-(Oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound has been investigated for various biological activities, including:

- Anti-inflammatory properties : It has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases.

- Anticancer effects : Research indicates that it may possess anticancer properties, potentially inhibiting tumor growth.

- Enzymatic inhibition : The compound is being studied as a biochemical probe or inhibitor in enzymatic studies, targeting specific enzymes involved in disease processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit or activate particular enzymes or receptors, leading to various biological effects. This mechanism is crucial for its potential therapeutic applications in treating diseases like cancer and inflammation.

- Target Engagement : The exact pathways and molecular interactions depend on the specific application context. For instance, it may interact with signaling pathways involved in tumor progression or immune response modulation.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and related compounds. Below are summarized findings from key research articles:

Detailed Research Findings

- Anti-inflammatory Activity : A study indicated that pyrrole derivatives could modulate inflammatory pathways effectively. The specific mechanisms involved include the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory responses.

- Anticancer Activity : Research has shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, pyrrole derivatives have been tested against ovarian and breast cancer cells, demonstrating moderate to high cytotoxicity while sparing non-cancerous cells .

- Enzymatic Studies : Investigations into the compound's role as an enzyme inhibitor have revealed its potential to affect metabolic pathways critical to disease progression, particularly in cancer and metabolic disorders.

Q & A

Q. What synthetic routes are recommended for synthesizing 4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step routes involving Suzuki coupling, Boc cleavage, and carboxylation. For example, outlines a method using N-Boc-2-pyrroleboronic acid as a starting material, followed by Suzuki reaction with appropriate boronic acids, Boc deprotection, and carboxylation. Optimization includes adjusting catalysts (e.g., Pd(PPh₃)₄ for coupling), temperature (60–80°C for Boc cleavage), and stoichiometry (1.2–1.5 eq. of carboxylating agents). Reaction progress should be monitored via TLC or LCMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and stereochemistry (e.g., aromatic protons at δ 7.5–8.5 ppm for pyrrole rings; carbonyl signals at δ 160–180 ppm) .

- ESIMS/LCMS : For molecular weight verification (e.g., ESIMS m/z 311.1 for similar compounds) and purity assessment (HPLC >95%) .

- FT-IR : To identify functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and oxolane (C-O-C ~1100 cm⁻¹) .

Q. What safety precautions are advised when handling this compound in the lab?

Based on limited toxicological data ( ), adhere to:

- PPE : Wear nitrile gloves, lab coats, and safety goggles (tested to EN 166/EU standards) .

- Engineering controls : Use fume hoods for synthesis steps involving volatile reagents.

- Waste disposal : Neutralize acidic waste before disposal per institutional guidelines .

Advanced Research Questions

Q. How can researchers address low yields in the carboxylation step during synthesis?

Low yields may arise from incomplete deprotection or side reactions. Strategies include:

- Deprotection optimization : Use TFA/DCM (1:1) for Boc cleavage instead of HCl to minimize side reactions .

- Carboxylation conditions : Employ CO₂ gas under high pressure (5–10 atm) with CuI catalysts to enhance efficiency .

- Workup refinement : Use acid-base extraction (e.g., 1M HCl and NaHCO₃) to isolate the carboxylic acid .

Q. How can discrepancies in NMR data for structural confirmation be resolved?

Discrepancies (e.g., unexpected splitting or shifts) require:

- 2D NMR : HSQC/HMBC to correlate proton and carbon signals, especially for overlapping peaks in the oxolane-pyrrole region .

- Deuteration studies : Exchangeable protons (e.g., -COOH) can be identified via D₂O shake tests .

- Comparative analysis : Cross-check with published spectra of analogs (e.g., ’s compound 283: δ 13.99 ppm for -COOH) .

Q. How does stereochemistry influence the compound’s reactivity and bioactivity?

The oxolane ring’s conformation and pyrrole substituent orientation affect:

- Reactivity : Steric hindrance from substituents may slow carboxylation. Use chiral HPLC (e.g., Chiralpak IC) to separate enantiomers and test reactivity differences .

- Bioactivity : Stereochemistry impacts target binding (e.g., hydrophobic interactions with enzymes). Molecular docking (AutoDock Vina) can predict binding modes of R/S configurations .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use PyMOL or Schrödinger Maestro to model interactions with receptors (e.g., COX-2 or kinases). Focus on hydrogen bonds between the carboxylic acid and catalytic residues .

- QSAR modeling : Train models with datasets of pyrrole-carboxylic acid analogs to predict IC50 values against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.